molecular formula C8H7BrF3NO2S B8661749 N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide

N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B8661749
M. Wt: 318.11 g/mol
InChI Key: JNTYUUGBMLQASL-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-(trifluoromethyl)aniline and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-5-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C8H7BrF3NO2S

Molecular Weight

318.11 g/mol

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7BrF3NO2S/c1-16(14,15)13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3

InChI Key

JNTYUUGBMLQASL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-Amino-5-bromobenzotrifluoride (200 mg) in pyridine (2 mL) was added methane sulphonyl chloride (115 mg) and one crystal of 4-(dimethyl-amino)pyridine. The mixture was stirred at room temperature for four hours then diluted with ethyl acetate (50 mL) and washed with HCl (2M, 50 mL) and saturated sodium chloride solution (50 mL). Organics were separated, dried over sodium sulphate, filtered, and solvent was removed under reduced pressure to yield N-(3-bromo-5-trifluoromethyl-phenyl)-methanesulfonamide (264 mg).
Quantity
200 mg
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reactant
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115 mg
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reactant
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Quantity
2 mL
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solvent
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0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Bromo-5-(trifluoromethyl)aniline (1 g, 4.17 mmol) was treated with methanesulfonyl chloride (480 μl, 6.25 mmol) according to the method described in Preparation 15b to give 1.35 g (97% yield) of the title compound. Purity 96%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
480 μL
Type
reactant
Reaction Step One
[Compound]
Name
15b
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)aniline (10 g) in pyridine (50 ml) was added methanesulfonyl chloride (5.73 g) at 0° C., and the mixture was stirred at room temperature for 16 hr. The reaction mixture was concentrated, saturated aqueous sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1M hydrochloric acid and saturated brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated to give the title compound (13.4 g, yield quant.) as a pale-yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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